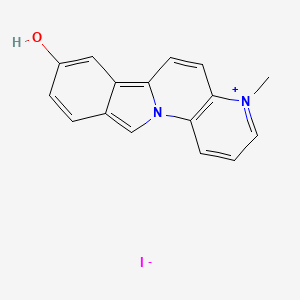
8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide: is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique structure, which includes a pyrido[3,2-a]carbazolium core with a hydroxyl group at the 8th position and a methyl group at the 4th position, along with an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3,4-tetrahydrocarbazole with iodine in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 8th position. The reaction conditions often include the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridocarbazole core.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of 8-oxo-4-methyl-11H-pyrido(3,2-a)carbazolium iodide.
Reduction: Formation of 4-methyl-11H-pyrido(3,2-a)carbazolium iodide.
Substitution: Formation of 8-hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium derivatives with different substituents at the iodide position.
Scientific Research Applications
Chemistry: 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer therapy.
Medicine: The compound’s potential therapeutic applications extend to its use as an antimicrobial and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and inks.
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide involves its interaction with DNA and enzymes. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparison with Similar Compounds
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium chloride
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium bromide
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium sulfate
Comparison: Compared to its chloride, bromide, and sulfate counterparts, 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide exhibits unique properties due to the presence of the iodide ion. The iodide ion enhances the compound’s ability to form stable complexes with metals, making it more effective in industrial applications. Additionally, the iodide ion’s larger size and polarizability contribute to the compound’s distinct electronic and optical properties, making it a valuable molecule in material science research.
Properties
CAS No. |
102852-73-3 |
|---|---|
Molecular Formula |
C16H13IN2O |
Molecular Weight |
376.19 g/mol |
IUPAC Name |
4-methylisoindolo[2,1-a][1,5]naphthyridin-4-ium-8-ol;iodide |
InChI |
InChI=1S/C16H12N2O.HI/c1-17-8-2-3-16-15(17)7-6-14-13-9-12(19)5-4-11(13)10-18(14)16;/h2-10H,1H3;1H |
InChI Key |
PRHKXGFYYFJQIW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC3=C4C=C(C=CC4=CN23)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















